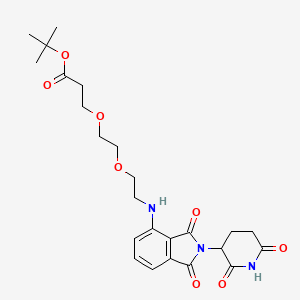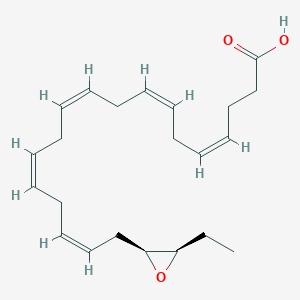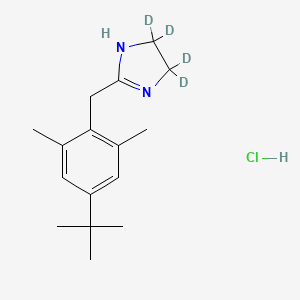
Xylometazoline-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylometazoline-d4 (hydrochloride) is a deuterated form of Xylometazoline hydrochloride, an imidazoline derivative with sympathomimetic and nasal decongestant activity. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Xylometazoline due to the presence of deuterium atoms, which can act as tracers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylometazoline-d4 (hydrochloride) involves the deuteration of Xylometazoline hydrochlorideThe reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Xylometazoline-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Xylometazoline-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoline derivatives.
Scientific Research Applications
Xylometazoline-d4 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of Xylometazoline.
Biology: Employed in research to understand the biological effects and interactions of Xylometazoline at the molecular level.
Medicine: Utilized in the development of nasal decongestants and related therapeutic agents.
Industry: Applied in the production of deuterated compounds for various analytical and research purposes
Mechanism of Action
Xylometazoline-d4 (hydrochloride) exerts its effects by binding to alpha-adrenergic receptors, causing vasoconstriction of nasal blood vessels. This leads to a reduction in nasal congestion and improved airflow. The deuterium atoms in Xylometazoline-d4 allow for detailed tracking of the compound’s distribution and metabolism in the body, providing valuable insights into its mechanism of action .
Comparison with Similar Compounds
Oxymetazoline: Another imidazoline derivative with similar nasal decongestant properties.
Pseudoephedrine: A sympathomimetic amine used as a nasal decongestant.
Phenylephrine: An alpha-adrenergic agonist used for nasal congestion relief
Comparison:
Oxymetazoline vs. Xylometazoline-d4: Both compounds have similar decongestive effects, but Xylometazoline-d4 is used primarily for research due to its deuterium labeling.
Pseudoephedrine vs. Xylometazoline-d4: Pseudoephedrine is a systemic decongestant, while Xylometazoline-d4 is used topically and in research.
Phenylephrine vs. Xylometazoline-d4: Phenylephrine has a shorter duration of action compared to Xylometazoline-d4, which provides longer-lasting relief.
Xylometazoline-d4 (hydrochloride) stands out due to its deuterium labeling, making it a valuable tool in scientific research for studying the pharmacokinetics and metabolic pathways of Xylometazoline.
Properties
Molecular Formula |
C16H25ClN2 |
|---|---|
Molecular Weight |
284.86 g/mol |
IUPAC Name |
2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H/i6D2,7D2; |
InChI Key |
YGWFCQYETHJKNX-FEUVXQGESA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)CC2=C(C=C(C=C2C)C(C)(C)C)C)([2H])[2H])[2H].Cl |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


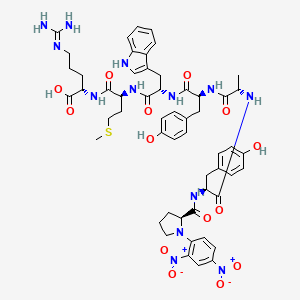
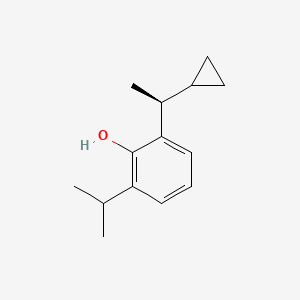
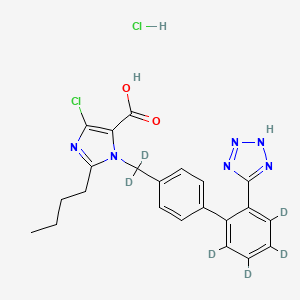
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
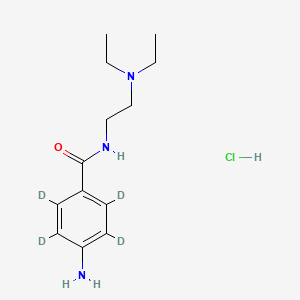


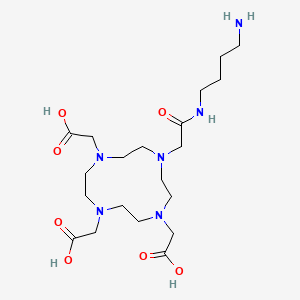


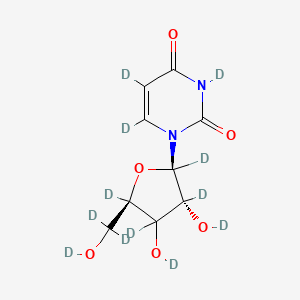
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
